molecular formula C21H20O2S B14500201 1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene CAS No. 63246-66-2

1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene

Katalognummer: B14500201
CAS-Nummer: 63246-66-2
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: OZEKRAHYTOKRFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene is an organic compound with a complex structure that includes methoxy, phenyl, and sulfanyl groups

Vorbereitungsmethoden

The synthesis of 1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with thiophenol in the presence of a base to form the intermediate 4-methoxybenzyl phenyl sulfide. This intermediate is then subjected to further reactions, such as methylation, to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Wirkmechanismus

The mechanism by which 1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and sulfanyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene can be compared with similar compounds such as:

    1-Methoxy-4-(methylthio)benzene: This compound has a similar structure but lacks the phenyl group, resulting in different chemical properties and reactivity.

    1-Methoxy-4-phenoxybenzene:

    1-Methoxy-4-methylbenzene: This simpler compound serves as a basis for understanding the effects of additional functional groups in more complex molecules. The uniqueness of this compound lies in its combination of methoxy, phenyl, and sulfanyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

63246-66-2

Molekularformel

C21H20O2S

Molekulargewicht

336.4 g/mol

IUPAC-Name

1-methoxy-4-[(4-methoxyphenyl)-phenylmethyl]sulfanylbenzene

InChI

InChI=1S/C21H20O2S/c1-22-18-10-8-17(9-11-18)21(16-6-4-3-5-7-16)24-20-14-12-19(23-2)13-15-20/h3-15,21H,1-2H3

InChI-Schlüssel

OZEKRAHYTOKRFV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.